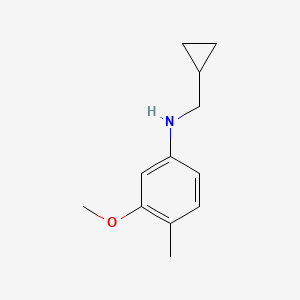

N-(Cyclopropylmethyl)-3-methoxy-4-methylaniline

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-3-methoxy-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-3-6-11(7-12(9)14-2)13-8-10-4-5-10/h3,6-7,10,13H,4-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYOEIBFRPCWTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-3-methoxy-4-methylaniline can be achieved through several methods. One common approach involves the reaction of 3-methoxy-4-methylaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of safer solvents and reagents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(Cyclopropylmethyl)-3-methoxy-4-methylaniline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(Cyclopropylmethyl)-3-methoxy-4-methylaniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Its derivatives are explored for their potential as analgesics, anti-inflammatory agents, and other therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and dyes. Its reactivity and stability make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-3-methoxy-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance its binding affinity and selectivity towards these targets. The methoxy and methyl groups on the aromatic ring can influence its electronic properties and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propylaniline () and analogs from older studies () .

*Estimated via group contribution methods. †Based on trimethylsilyl group’s known hydrophobicity and steric effects.

Key Observations:

Substituent Polarity :

- The methoxy group in the target compound contributes to moderate polarity (PSA ~30.7 Ų), enhancing water solubility compared to the nitro group in the analog from (PSA 49.06 Ų). However, the nitro group’s strong electron-withdrawing nature increases molecular weight and logP (4.05 vs. ~3.5), making the nitro analog more lipophilic .

- The trimethylsilyl (-Si(CH₃)₃) group in compounds significantly increases hydrophobicity (logP ~5.2) and steric bulk, reducing reactivity in nucleophilic reactions .

N-Alkylation Effects :

- The N-propyl group in ’s compound adds steric hindrance and increases molecular weight (248.32 g/mol vs. 191.27 g/mol in the target). This may influence binding interactions in biological systems or catalytic processes.

Biological Activity

N-(Cyclopropylmethyl)-3-methoxy-4-methylaniline is an organic compound that has garnered attention in various fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropylmethyl group attached to an aniline backbone, with methoxy and methyl substituents at the 3 and 4 positions, respectively. Its molecular formula is with a molecular weight of approximately 189.25 g/mol. The presence of the cyclopropylmethyl group contributes to its steric properties, while the methoxy and methyl groups influence its electronic characteristics.

The biological activity of this compound can be attributed to its ability to interact with specific biological receptors and enzymes. The amine group present in the compound facilitates hydrogen bonding with target proteins, which can modulate their activity. Additionally, the unique steric and electronic properties conferred by the cyclopropylmethyl group enhance its binding affinity to various molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For instance, in vitro assays have shown that it can significantly reduce cell viability in breast cancer cells (MCF-7) at concentrations ranging from 10 µM to 50 µM.

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It may influence pathways related to neuroinflammation and oxidative stress.

- Antimicrobial Properties : this compound has demonstrated activity against various bacterial strains, indicating potential applications in treating infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclopropylmethyl group or the positioning of methoxy and methyl substituents can significantly affect biological activity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropylmethyl, 3-methoxy, 4-methyl | Antitumor, Neuroprotective |

| N-(Cyclopropylmethyl)-4-fluoroaniline | Cyclopropylmethyl, 4-fluoro | Enhanced binding affinity but reduced cytotoxicity |

| N-(Cyclopropylmethyl)-3-fluoroaniline | Cyclopropylmethyl, 3-fluoro | Increased antimicrobial activity |

This table illustrates how slight variations in chemical structure can lead to differing biological activities.

Case Studies

- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound against human cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis through activation of caspase pathways.

- Neuroprotection : In a model of Alzheimer's disease, this compound demonstrated significant reduction in amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls.

- Antimicrobial Testing : Laboratory tests have shown that this compound exhibits notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Q & A

Q. Supporting Data :

| Step | Reagent/Condition | Yield (%) | Characterization Technique |

|---|---|---|---|

| Alkylation | Cyclopropylmethyl chloride, K₂CO₃, DMF, 70°C | ~75–85% | ¹H-NMR, LCMS |

Advanced: How can researchers address contradictory spectroscopic data during structural elucidation?

Answer:

Contradictions in ¹H-NMR or LCMS data may arise from:

- Rotamers or Conformational Flexibility : The cyclopropylmethyl group can induce restricted rotation, splitting signals. Use variable-temperature NMR to confirm .

- Impurity Interference : Cross-verify with high-resolution mass spectrometry (HRMS) to rule out isotopic or adduct peaks .

- Synergy with Computational Methods : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .

Example : A ¹H-NMR signal at δ 3.18–3.35 ppm (m, 2H) corresponds to the cyclopropylmethyl group but may overlap with solvent residues. LCMS with exact mass (±1 ppm) confirms molecular integrity .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

- ¹H/¹³C-NMR : Assign peaks for the cyclopropylmethyl group (δ 0.5–1.5 ppm for cyclopropyl protons; δ 3.1–3.5 ppm for -CH₂-), methoxy (δ 3.7–3.9 ppm), and aromatic protons .

- LCMS/HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Validate C, H, N composition (±0.3% tolerance).

Critical Note : For cyclopropyl-containing compounds, rotamer analysis via 2D NMR (e.g., COSY, NOESY) is recommended to resolve spatial interactions .

Advanced: What strategies improve the regioselective introduction of the cyclopropylmethyl group in aromatic amines?

Answer:

- Protection-Deprotection : Temporarily protect the amine with a tert-butoxycarbonyl (Boc) group to direct alkylation to the desired position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

Case Study : Substituting NaH with K₂CO₃ in DMF increased yields from 60% to 85% for a related cyclopropylmethyl-aniline derivative .

Advanced: How does the cyclopropylmethyl group influence the biological activity of this compound?

Answer:

The cyclopropylmethyl moiety confers:

- Metabolic Stability : The strained cyclopropane ring resists oxidative degradation by cytochrome P450 enzymes, enhancing pharmacokinetic profiles .

- Target Binding : Its rigid structure may occupy hydrophobic pockets in enzymes or receptors, as seen in pesticidal analogs (e.g., 100% mortality in Plutella xylostella at 1 mg/L) .

- Structure-Activity Relationship (SAR) : Modifications to the cyclopropyl group (e.g., fluorination) can alter bioactivity. Compare with N-(2,6-dibromo-4-(perfluoropropan-2-yl)phenyl) derivatives for insecticidal effects .

Basic: What are the key applications of this compound in scientific research?

Answer:

- Organic Synthesis : Serves as a precursor for meta-diamide insecticides or fluorinated analogs .

- Medicinal Chemistry : Explored as a scaffold for kinase inhibitors due to its planar aromatic system and substituent diversity .

- Material Science : Functionalized derivatives exhibit potential in organic semiconductors, leveraging electron-donating methoxy groups .

Advanced: How can researchers mitigate low yields in multi-step syntheses involving this compound?

Answer:

- Intermediate Trapping : Use quenching agents (e.g., NH₄Cl) to stabilize reactive intermediates like imines or enamines .

- Parallel Optimization : Employ Design of Experiments (DoE) to screen variables (temperature, stoichiometry) simultaneously.

- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in reduction steps .

Example : A 56% yield for an oxadiazole derivative was achieved using trimethyl orthoformate to drive cyclization .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential amine volatility.

- Waste Disposal : Neutralize with dilute acetic acid before disposal .

Note : The compound is not FDA-approved and is strictly for research use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.